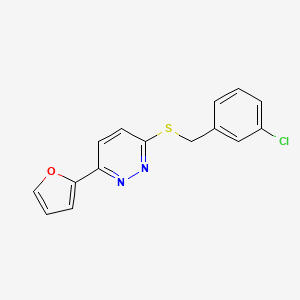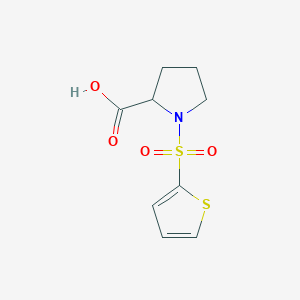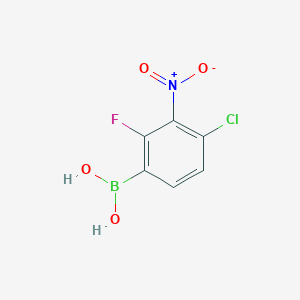
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide, while not directly found in the literature, is structurally related to a broad class of compounds that have been synthesized and studied for various applications. For example, the synthesis of similar compounds, such as those involving pyrrolidinyl and benzamide groups, has been explored for their potential use as antidiarrhoeal agents and in the development of novel pharmaceuticals (Habernickel, 2002). These compounds have shown affinity for specific receptors and have been synthesized through detailed chemical processes involving amines and other key intermediates.
Crystal Structure Analysis
Crystal structure analysis and Hirshfeld surface analysis are common techniques applied to similar compounds, providing insights into their molecular configurations and interactions (Artheswari, Maheshwaran, & Gautham, 2019). Such analyses are crucial for understanding the physical and chemical properties of these compounds, which is essential for their potential application in drug design and development.
Biological Activity Prediction
The biological activity of similar compounds has been predicted using various methods, including PASS prediction for synthesized compounds. This approach helps in identifying potential therapeutic uses based on the biological activity profiles (Kharchenko, Detistov, & Orlov, 2008). Such predictions are valuable in the early stages of drug discovery, guiding further experimental investigations.
Chemical Synthesis and Applications
The efficient synthesis of heterobifunctional coupling agents, which can be crucial for chemoselective conjugation in bioconjugation chemistry, illustrates the application of similar compounds in creating functional biomolecules. This synthesis process highlights the role of such compounds in developing tools for biological research and therapeutic agent design (Reddy et al., 2005).
Anticancer Activity Studies
Research into the anticancer activity of related compounds, such as Pt(II) pyridinium amidate complexes, underscores the potential of these chemicals in oncology. These studies involve the synthesis of complexes and their evaluation against various cancer cell lines, contributing to the development of new anticancer agents (Muller et al., 2016).
Eigenschaften
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17-11-14(12-21(17)16-7-8-16)19-18(23)13-3-5-15(6-4-13)20-9-1-2-10-20/h1-6,9-10,14,16H,7-8,11-12H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQYUXQGGMTACK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate](/img/structure/B2405193.png)
![N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2405195.png)


![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B2405201.png)


![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2405208.png)


